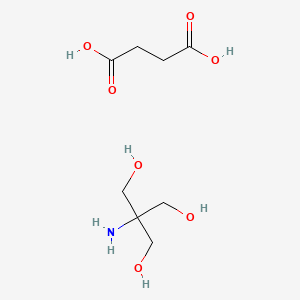

Succinic acid (tromethamine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Succinic acid (tromethamine) is a compound that combines succinic acid, a dicarboxylic acid, with tromethamine, an organic amine. Succinic acid, also known as butanedioic acid, is a colorless crystalline solid with the chemical formula C4H6O4. It is widely distributed in nature and plays a significant role in intermediary metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Succinic acid can be synthesized through several chemical methods, including the catalytic hydrogenation of maleic acid or its anhydride. Another method involves the electroreduction of maleic acid or paraffin oxidation . Tromethamine is typically synthesized by the reaction of formaldehyde with ammonia, followed by hydrogenation .

Industrial Production Methods

Industrial production of succinic acid often involves microbial fermentation using renewable feedstocks. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce succinic acid from glucose or other carbon sources . Tromethamine is produced on an industrial scale through chemical synthesis, involving the reaction of formaldehyde with ammonia .

Analyse Des Réactions Chimiques

Types of Reactions

Succinic acid undergoes various chemical reactions, including:

Oxidation: Succinic acid can be oxidized to fumaric acid.

Reduction: It can be reduced to butanediol.

Substitution: Succinic acid can react with alcohols to form esters.

Dehydration: It can be dehydrated to form succinic anhydride

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Alcohols in the presence of acid catalysts.

Dehydration: Heating in the presence of dehydrating agents like phosphorus pentoxide

Major Products

Fumaric acid: from oxidation.

Butanediol: from reduction.

Esters: from substitution reactions.

Succinic anhydride: from dehydration

Applications De Recherche Scientifique

Succinic acid (tromethamine) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for various industrial chemicals and as a reagent in organic synthesis.

Biology: Plays a role in the tricarboxylic acid cycle and is used in studies related to cellular metabolism.

Medicine: Succinic acid is used in drug formulations, while tromethamine is used to correct metabolic acidosis and as a buffer in biological systems

Industry: Employed in the production of biodegradable plastics, food additives, and cosmetics

Mécanisme D'action

Succinic acid acts as an intermediate in the tricarboxylic acid cycle, contributing to the production of ATP through oxidative phosphorylation. It is converted to fumarate by the enzyme succinate dehydrogenase. Tromethamine acts as a proton acceptor, buffering metabolic and respiratory acids and limiting carbon dioxide generation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fumaric acid

- Malic acid

- Glutaric acid

- Adipic acid

Uniqueness

Succinic acid is unique due to its role as an intermediate in the tricarboxylic acid cycle and its ability to be produced through both chemical and biological methods. Tromethamine’s buffering capacity and its use in medical applications further distinguish this compound from other similar dicarboxylic acids .

Propriétés

Formule moléculaire |

C8H17NO7 |

|---|---|

Poids moléculaire |

239.22 g/mol |

Nom IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid |

InChI |

InChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) |

Clé InChI |

NPUOAAGNARLFDN-UHFFFAOYSA-N |

SMILES canonique |

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O |

Numéros CAS associés |

84540-64-7 85169-32-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)